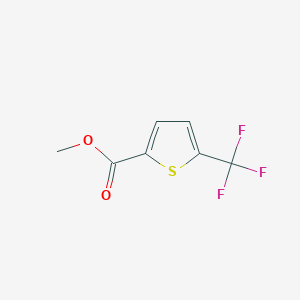

Methyl 5-trifluoromethylthiophene-2-carboxylate

Description

Methyl 5-trifluoromethylthiophene-2-carboxylate is a fluorinated thiophene derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the thiophene ring and a methyl ester (-COOCH₃) at the 2-position. The thiophene core provides aromaticity and conjugation, while the -CF₃ group enhances electron-withdrawing effects, lipophilicity, and metabolic stability, making it valuable in pharmaceutical and agrochemical applications . Its synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution reactions, as seen in related compounds (e.g., ).

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-3-5(13-4)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGATTBDJVDZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-trifluoromethylthiophene-2-carboxylate typically involves the reaction of methyl thioglycolate with a trifluoromethyl-substituted acyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-trifluoromethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, diethyl ether as a solvent.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents such as dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

Methyl 5-trifluoromethylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of methyl 5-trifluoromethylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Derivatives

Structural and Functional Group Variations

The table below compares Methyl 5-trifluoromethylthiophene-2-carboxylate with structurally analogous compounds:

Electronic and Reactivity Differences

- Trifluoromethyl (-CF₃) vs. Phenyl (-Ph) : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the thiophene ring and increasing resistance to oxidative degradation compared to the electron-donating -Ph group .

- Chlorosulphonyl (-SO₂Cl) vs.

- Amino (-NH₂) vs. Methyl Ester (-COOCH₃): The -NH₂ group () increases basicity and participation in hydrogen bonding, contrasting with the ester’s hydrolytic lability .

Analytical Characterization

Biological Activity

Methyl 5-trifluoromethylthiophene-2-carboxylate is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

The compound features a trifluoromethyl group, which significantly enhances its lipophilicity, facilitating better penetration through cell membranes. This structural characteristic is crucial for its biological interactions, allowing it to bind effectively to various molecular targets within cells.

This compound operates primarily through:

- Enzyme Interaction : The compound can inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Inhibitory studies indicate that it has a notable effect on the 5-lipoxygenase enzyme with an IC50 value of 29.2 µM .

- Receptor Modulation : The compound's lipophilicity allows it to interact with cellular receptors, potentially modulating signaling pathways associated with inflammation and microbial resistance.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vivo studies have shown significant inhibition of inflammation markers and pathways when administered at therapeutic doses. For instance, it demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

- Inhibition of Inflammatory Pathways : A study reported that the compound reduced inflammation significantly in animal models, highlighting its potential as an alternative to traditional anti-inflammatory medications .

- Antimicrobial Efficacy : Another study indicated that this compound showed effectiveness against specific bacterial strains, suggesting its utility in treating infections resistant to conventional antibiotics.

- Mechanistic Insights : Research into the mechanisms revealed that the trifluoromethyl group enhances binding affinity to target enzymes, thereby increasing the biological efficacy of the compound .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness (IC50 or Dose) | Reference |

|---|---|---|

| Anti-inflammatory | IC50 = 29.2 µM (5-LOX) | |

| Antimicrobial | Effective against specific strains | |

| Mechanism of Action | Enzyme inhibition |

Applications in Research and Industry

This compound is utilized across various domains:

- Pharmaceutical Development : It serves as a building block for synthesizing more complex molecules aimed at drug discovery.

- Material Science : The compound is being explored for its applications in creating advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.